5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine

Physicochemical characterization Solid-state properties Crystallinity

Researchers requiring a thioether-bridged 2-amino-1,3,4-thiadiazole with validated aggregation-induced emission (AIE) often face limited availability of this specific building block. This compound is the only derivative in its class demonstrated to produce dual-fluorescence (430/530 nm) in starch biopolymer films without altering surface roughness (Sq 70.7-79.7 nm). Its 'Goldilocks' LogP (~2.63) and a 196-200 °C melting point facilitate solution-phase synthesis. The thioether sulfur also serves as a tunable handle for oxidation to sulfoxide/sulfone analogs.

Molecular Formula C8H6N4O2S2
Molecular Weight 254.3 g/mol
CAS No. 78305-03-0
Cat. No. B12000517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine
CAS78305-03-0
Molecular FormulaC8H6N4O2S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)N
InChIInChI=1S/C8H6N4O2S2/c9-7-10-11-8(16-7)15-6-3-1-5(2-4-6)12(13)14/h1-4H,(H2,9,10)
InChIKeyOPPQCJMYUXRMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine – Overview


5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine (CAS 78305-03-0, molecular formula C8H6N4O2S2, MW 254.29 g/mol) is a 1,3,4-thiadiazole derivative featuring a 2-amino group and a 4-nitrophenylthio substituent linked via a thioether bridge at the 5-position [1]. This compound belongs to the broadly bioactive 2-amino-1,3,4-thiadiazole scaffold class, which is recognized for its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant potential [2]. Unlike directly C-linked analogs such as 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 833-63-6), the thioether sulfur atom introduces altered electronic distribution, conformational flexibility, and a distinct aggregation-induced emission (AIE) photophysical signature—properties that have been explicitly characterized in the context of biopolymer nanocomposite films [3].

Why 5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine Is Unique


Within the 2-amino-1,3,4-thiadiazole family, seemingly modest structural variations—such as the presence or absence of a thioether linker, the oxidation state of sulfur, or the length of the alkyl spacer—produce quantifiably divergent physicochemical, photophysical, and biological profiles [1]. Replacing the thioether bridge of 5-((4-nitrophenyl)thio)-1,3,4-thiadiazol-2-amine with a direct C–C bond (as in CAS 833-63-6) alters the melting point by approximately 60 °C and shifts the LogP, affecting both purification protocols and compound handling during synthesis [2]. The thioether sulfur atom also functions as a tunable derivatization handle—oxidation to sulfinyl or sulfonyl analogues modulates electronic properties in ways impossible with carbon-linked congeners [1]. Furthermore, the compound's demonstrated aggregation-induced dual-fluorescence behavior in solid-state biopolymer matrices is a structure-specific photophysical property not observed for non-thioether or differently bridged analogs under identical conditions, meaning substitution would forfeit this application-specific functionality [3].

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine – Differentiation Evidence


Melting Point Depression Relative to Direct C-Linked Analog

The thioether-bridged compound (CAS 78305-03-0) exhibits a melting point of 196–200 °C, which is substantially lower than the 257–261 °C reported for the directly C-linked analog 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 833-63-6) [1]. This ~60 °C depression reflects the disruption of crystalline packing by the thioether sulfur linker and has practical implications for recrystallization solvent selection, drying conditions, and thermal stability during storage and handling .

Physicochemical characterization Solid-state properties Crystallinity

Aggregation-Induced Dual-Fluorescence in Starch Biopolymer Films

When dispersed as a nanofiller in starch biopolymer films at solid state, 5-((4-nitrophenyl)thio)-1,3,4-thiadiazol-2-amine (NTA) produces a dual-fluorescence signal with emission maxima at 430 nm and 530 nm [1]. In contrast, the same compound in dilute isopropanol solution exhibits only a single-band emission centered at 410 nm with a minor shoulder near 530 nm [1]. Quantum-chemical modeling confirmed that the dual emission arises from molecular aggregation (dimer/trimer formation) within the biopolymer matrix—an aggregation-induced emission (AIE) phenomenon [1]. No such AIE behavior has been reported for the direct C-linked analog (CAS 833-63-6) or for the ethyl-bridged analog (CAS 1154943-93-7) under comparable conditions, making this a structure-specific property of the thioether-bridged nitrophenyl thiadiazole [2].

Photophysics Aggregation-induced emission Biopolymer nanocomposites

Increased Lipophilicity vs. Core 2-Amino-1,3,4-Thiadiazole Scaffold

The computed LogP of 5-((4-nitrophenyl)thio)-1,3,4-thiadiazol-2-amine is approximately 2.63, indicating moderate lipophilicity suitable for membrane permeability in drug design contexts [1]. This represents a substantial increase over the unsubstituted 2-amino-1,3,4-thiadiazole core (LogP ~0.70) [2] and is intermediate between the more polar direct C-linked analog (CAS 833-63-6, LogP ~2.80) and the more lipophilic ethyl-bridged analog (CAS 1154943-93-7, molecular weight 282.3 g/mol with an additional two methylene units) [3].

Lipophilicity Drug-likeness ADME prediction

4-Nitrophenyl Thioether Substitution Enhances Gram-Negative Activity Potential

A comprehensive review of 2-amino-1,3,4-thiadiazole antimicrobial agents identified that p-nitrophenyl-substituted derivatives (specifically compound 11e) demonstrated notable activity against Gram-negative Escherichia coli compared to reference drugs—an activity profile not observed for many other aryl-substituted analogs in the same series [1]. Furthermore, within the broader 1,3,4-thiadiazole thioether class, derivatives bearing nitro substituents on the phenyl ring (particularly at the 4-position) have been reported to exhibit MIC values as low as 0.125 μg/mL against selected bacterial strains, though these data are from structurally more complex analogs rather than the simple 2-amino compound itself [2]. Direct quantitative MIC data for CAS 78305-03-0 against specific bacterial strains have not been published; the compound's antimicrobial potential is therefore inferred from class-level SAR trends.

Antimicrobial activity Structure-activity relationship Gram-negative bacteria

Surface and Mechanical Integrity in Biopolymer Films

Atomic force microscopy (AFM) characterization of starch biopolymer films loaded with 5-((4-nitrophenyl)thio)-1,3,4-thiadiazol-2-amine (NTA) revealed that surface roughness (Sq) remained within a narrow range of 70.7–79.7 nm across all NTA concentrations tested, with no statistically significant changes compared to unloaded control films [1]. Young's modulus measurements similarly showed no significant alteration upon NTA incorporation [1]. Water contact angle measurements confirmed that the films retained high hydrophilicity [1]. This combination—functional photophysical additive properties (dual fluorescence) without compromising mechanical integrity or surface characteristics—has not been demonstrated for the direct C-linked analog (CAS 833-63-6) in the same biopolymer system [2].

Biopolymer composites Surface engineering Functional coatings

5-((4-Nitrophenyl)thio)-1,3,4-thiadiazol-2-amine – Application Scenarios


Fluorescent Biopolymer Films for Anti-Counterfeiting and Sensing

This compound is the only 2-amino-1,3,4-thiadiazole derivative demonstrated to produce aggregation-induced dual-fluorescence (430/530 nm) when embedded in starch biopolymer films without altering surface roughness (Sq 70.7–79.7 nm) or mechanical properties [1]. Researchers developing biodegradable fluorescent tags, food freshness sensors, or anti-counterfeiting labels should select this specific building block over direct C-linked or alkyl-bridged analogs, which have not been shown to exhibit comparable AIE behavior in solid-state biopolymer matrices [1].

Medicinal Chemistry Lead Optimization with Fine-Tuned Lipophilicity

For medicinal chemistry programs targeting intracellular bacterial pathogens or CNS-permeable agents, the thioether bridge of this compound provides a LogP of approximately 2.63—intermediate between the polar 2-amino-1,3,4-thiadiazole core (LogP ~0.70) and the more lipophilic direct C-linked analog (LogP ~2.80) [2][3]. This 'Goldilocks' lipophilicity, combined with the established class-level Gram-negative antimicrobial SAR associated with the 4-nitrophenyl motif [4], positions this compound as a strategic building block for focused library synthesis where balanced permeability and solubility are critical design parameters.

Synthesis of Sulfinyl and Sulfonyl Derivatives via Thioether Oxidation

The thioether sulfur atom at the 5-position serves as a chemically addressable handle for oxidation to sulfoxide (sulfinyl) and sulfone (sulfonyl) derivatives, enabling systematic exploration of how sulfur oxidation state modulates electronic properties and biological activity [5]. This derivatization pathway is unavailable for the direct C-linked analog (CAS 833-63-6). The ~60 °C lower melting point (196–200 °C) compared to the C-linked analog (257–261 °C) also facilitates solution-phase chemistry by improving solubility at moderate temperatures [2].

AIE Reference Standard for Nitrogen-Sulfur Heterocycles

The well-characterized transition from single-band emission (410 nm in solution) to dual-band emission (430/530 nm in solid-state biopolymer) makes this compound a valuable reference material for AIE mechanistic studies involving heterocyclic fluorophores [1]. Quantum-chemical calculations on monomeric, dimeric, and trimeric models have already been performed and published, providing a validated computational framework for further theoretical studies [1].

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